molecular formula C16H17N5O2S2 B12170016 5-[2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazin-1-ylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

5-[2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazin-1-ylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B12170016
M. Wt: 375.5 g/mol
InChI Key: GQLIPCRAIAMXRK-UHFFFAOYSA-N
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Description

5-[2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazin-1-ylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex heterocyclic compound. It features a pyrazole ring fused with a thiazolidinone moiety, making it a unique structure with potential applications in various scientific fields. The compound’s structure suggests it may exhibit interesting chemical and biological properties due to the presence of multiple functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazin-1-ylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the reaction of 4-aminoantipyrine with isothiocyanate derivatives. The reaction is carried out in a suitable solvent such as acetonitrile, under reflux conditions . The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the pyrazole ring can be reduced to alcohols.

    Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted hydrazones.

Scientific Research Applications

Chemistry

The compound is used as a building block for synthesizing other heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .

Biology

In biological research, the compound has been studied for its potential as an enzyme inhibitor. Its structure suggests it may interact with various biological targets, making it a candidate for drug development .

Medicine

The compound has shown promise in preliminary studies as an anti-inflammatory and anticancer agent. Its ability to inhibit specific enzymes involved in disease pathways makes it a potential therapeutic agent .

Industry

In the industrial sector, the compound can be used in the synthesis of dyes and pigments due to its chromophoric properties. It may also find applications in the development of new materials with specific electronic or optical properties .

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. The pyrazole ring interacts with the active site of the enzyme, while the thiazolidinone moiety enhances binding affinity. This dual interaction disrupts the enzyme’s normal function, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

    4-aminoantipyrine derivatives: These compounds share the pyrazole ring structure and exhibit similar biological activities.

    Thiazolidinone derivatives: These compounds share the thiazolidinone moiety and are known for their diverse biological activities.

Uniqueness

The combination of the pyrazole and thiazolidinone moieties in 5-[2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazin-1-ylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one makes it unique. This dual functionality allows for a broader range of chemical reactions and biological activities compared to compounds containing only one of these moieties .

Properties

Molecular Formula

C16H17N5O2S2

Molecular Weight

375.5 g/mol

IUPAC Name

4-[(3-ethyl-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl)diazenyl]-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C16H17N5O2S2/c1-4-20-15(23)13(25-16(20)24)18-17-12-10(2)19(3)21(14(12)22)11-8-6-5-7-9-11/h5-9,23H,4H2,1-3H3

InChI Key

GQLIPCRAIAMXRK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(SC1=S)N=NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)O

Origin of Product

United States

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